molecular formula C10H10N2O B570533 5,6-Dimethylquinoxaline 1-oxide CAS No. 115798-89-5

5,6-Dimethylquinoxaline 1-oxide

Cat. No.: B570533
CAS No.: 115798-89-5
M. Wt: 174.203
InChI Key: XENNOLPEVZKQMH-UHFFFAOYSA-N
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Description

5,6-Dimethylquinoxaline 1-oxide is a nitrogen-containing heterocyclic compound of significant interest in medicinal chemistry and chemical biology. As part of the quinoxaline N-oxide family, its structure is a key scaffold for developing novel chemotherapeutic agents. The N-oxide functional group is critical for its biological activity, often serving as a prodrug that can be selectively activated in low-oxygen (hypoxic) environments, such as those found in bacterial microsites or solid tumors . This reductive activation can lead to the generation of reactive oxygen species (ROS) and free radical intermediates, which cause oxidative stress and damage critical cellular macromolecules like DNA . Research into quinoxaline 1,4-di-N-oxide analogs has demonstrated potent, broad-spectrum antimicrobial activity against various Gram-negative bacteria, including Escherichia coli and Salmonella species . The specific substitution pattern on the quinoxaline core, such as the methyl groups at the 5 and 6 positions, directly influences the compound's electronic properties, bioavailability, and ultimate biological efficacy . This makes this compound a valuable building block for synthesizing new derivatives and a critical tool for researchers investigating the structure-activity relationships and mechanisms of action of hypoxia-selective agents. This product is designated For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

CAS No.

115798-89-5

Molecular Formula

C10H10N2O

Molecular Weight

174.203

IUPAC Name

5,6-dimethyl-1-oxidoquinoxalin-1-ium

InChI

InChI=1S/C10H10N2O/c1-7-3-4-9-10(8(7)2)11-5-6-12(9)13/h3-6H,1-2H3

InChI Key

XENNOLPEVZKQMH-UHFFFAOYSA-N

SMILES

CC1=C(C2=NC=C[N+](=C2C=C1)[O-])C

Synonyms

Quinoxaline, 5,6-dimethyl-, 1-oxide

Origin of Product

United States

Comparison with Similar Compounds

Structural Features and Reactivity

The position and type of substituents significantly influence quinoxaline derivatives' reactivity and functional outcomes. Key comparisons include:

  • 2,3-Dimethylquinoxaline (unoxidized analog): Methyl groups at positions 2 and 3. Reactivity: Reacts with acetyl chloride to form chloromethyl derivatives (e.g., 4,2-chloromethyl-3-methylquinoxaline) due to methyl group substitution . Oxide derivatives (e.g., 2,3-dimethylquinoxaline 1-oxide) undergo chlorination at methyl groups rather than the heterocyclic ring under similar conditions .
  • Quinoxaline 1,4-Dioxide Derivatives: Chlorination reactions with acetyl chloride yield 6-chloro derivatives (e.g., 6-chloroquinoxaline 1-oxide) when substituents occupy C-2 . Oxygen functions at C-3 direct nucleophilic chlorine substitution to C-6, contrasting with methyl-substituted analogs .
  • 2,6-Dichloroquinoxaline 1-Oxide (CAS 78104-57-1): Chlorine substituents at positions 2 and 5. Reactivity: Likely less prone to further chlorination due to electron-withdrawing effects of Cl .

5,6-Dimethylquinoxaline 1-Oxide Inference: The methyl groups at positions 5 and 6 may sterically hinder reactions at adjacent positions.

Physicochemical and Pharmacokinetic Properties

Compound Substituents Molecular Weight (g/mol) GI Absorption BBB Penetration P-glycoprotein Substrate
2,3-Dimethylquinoxaline 2-CH₃, 3-CH₃ 160.20 High Yes No
5,6-Dimethoxy-2-MeQ* 5,6-OCH₃, 2-CH₃ 203.24 Not reported Not reported Not reported
2,6-Dichloroquinoxaline 1-Oxide 2-Cl, 6-Cl, 1-O 215.05 Likely low⁠⁠⁠⁠ Unlikely Not reported

*5,6-Dimethoxy-2-methylquinoline (non-quinoxaline; included for contrast) .

Key Observations:

  • 2,3-Dimethylquinoxaline exhibits favorable drug-like properties, including high gastrointestinal (GI) absorption and blood-brain barrier (BBB) penetration due to its small size and lipophilic methyl groups .
  • Chlorinated derivatives (e.g., 2,6-dichloro) likely have reduced bioavailability due to increased polarity and molecular weight.
  • However, steric effects at positions 5/6 could limit BBB penetration relative to 2,3-dimethyl derivatives.

Q & A

Q. What are the standard synthetic routes for preparing 5,6-dimethylquinoxaline 1-oxide, and how do reaction conditions influence product purity?

The synthesis of this compound typically involves oxidative or condensation reactions. For example, quinoxaline derivatives are often synthesized via cyclization of 1,2-diketones with o-phenylenediamines under acidic or thermal conditions. Acetyl chloride has been used as a reagent to introduce chlorine substituents in related compounds, with reaction time and temperature critically affecting yields and byproduct formation . Key steps include:

  • Condensation : Reacting 2-aminoaryl ketones with aldehydes.
  • Oxidation : Using oxidizing agents to introduce the 1-oxide functionality.
  • Purification : Column chromatography or recrystallization to isolate the target compound.
    Methodological optimization (e.g., solvent choice, catalyst loading) is essential to minimize impurities like dichlorinated byproducts .

Q. How can spectroscopic techniques confirm the structural identity of this compound?

Structural validation relies on:

  • NMR spectroscopy : Proton and carbon NMR identify methyl group positions (δ ~2.5 ppm for CH₃) and oxide functionality.
  • IR spectroscopy : Absorption bands at ~1250–1300 cm⁻¹ confirm the N-oxide group .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 188.1 for C₁₀H₁₀N₂O) and fragmentation patterns validate the molecular formula .

Advanced Research Questions

Q. What mechanistic insights explain the regioselective chlorination of this compound derivatives?

Chlorination in quinoxaline N-oxides occurs via nucleophilic substitution. The oxide group directs chloride attack to electron-deficient positions (e.g., C-6 in this compound). Key factors include:

  • Acylation : Acetyl chloride reacts with the N-oxide, generating an electrophilic intermediate.
  • Steric effects : Methyl groups at C-5 and C-6 hinder substitution at adjacent positions, favoring reactivity at C-3 or C-7 .
    Mechanistic studies using isotopic labeling or computational modeling (e.g., DFT) can further elucidate these pathways.

Q. How does the methyl substitution pattern influence the biological activity of this compound compared to other quinoxaline derivatives?

Methyl groups enhance lipophilicity and modulate electronic effects, impacting bioactivity:

CompoundAntimicrobial ActivityAnticancer ActivityNeuroprotective Effects
This compoundModerateHighSignificant
2,3-DimethylquinoxalineLowModerateMinimal
2,6-DimethylquinoxalineModerateLowLow

The para-methyl arrangement in this compound enhances π-stacking with biological targets, improving anticancer potency .

Q. What experimental strategies address conflicting genotoxicity data for quinoxaline derivatives?

While 2,3-dimethylquinoxaline shows no in vitro genotoxicity, conflicting results for other derivatives require:

  • Battery testing : Conduct bacterial reverse mutation (Ames), micronucleus, and comet assays.
  • Metabolic activation : Include S9 liver fractions to assess pro-mutagenic potential .
  • Dose-response analysis : Establish NOAEL (No Observed Adverse Effect Level) thresholds for risk assessment .

Q. How can computational modeling optimize the design of this compound analogs for targeted drug delivery?

  • Docking studies : Simulate interactions with receptors (e.g., kinase ATP-binding sites).
  • QSAR models : Correlate substituent effects (e.g., logP, polar surface area) with bioavailability.
  • MD simulations : Predict stability in biological membranes .

Methodological Guidelines

Q. What protocols ensure safe handling and storage of this compound in laboratory settings?

  • Personal protective equipment (PPE) : Gloves, lab coats, and goggles.
  • Ventilation : Use fume hoods to avoid inhalation of aerosols.
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizers .

Q. How should researchers statistically analyze bioactivity data to validate structure-activity relationships (SAR)?

  • Multivariate regression : Identify key descriptors (e.g., Hammett σ, steric parameters).
  • Cluster analysis : Group compounds by activity profiles.
  • p-value correction : Apply Bonferroni or Benjamini-Hochberg methods to mitigate false positives .

Data Contradictions and Resolution

Q. How to resolve discrepancies in reported anticancer IC₅₀ values for this compound across studies?

Potential causes include:

  • Cell line variability : Test across multiple lines (e.g., HeLa, MCF-7).
  • Assay conditions : Standardize incubation time, serum concentration, and endpoint detection (e.g., MTT vs. ATP luminescence).
  • Compound purity : Verify via HPLC (>95% purity) .

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